

# A Comparative Analysis of Buccalin and Other Bacterial Lysates for Immune Stimulation

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Bacterial lysates have emerged as a significant class of immunomodulatory agents, primarily utilized for the prophylaxis of recurrent respiratory tract infections (RRTIs).[1] These preparations, containing antigens from various inactivated bacteria, are designed to stimulate both the innate and adaptive immune systems, thereby enhancing the host's defense against a broad range of pathogens.[2][3] This guide provides a comparative overview of **Buccalin** and other prominent bacterial lysates, including Polyvalent Mechanical Bacterial Lysates (PMBL), OM-85 (Broncho-Vaxom®), and Ribomunyl®. The analysis focuses on their composition, mechanism of action, and clinical efficacy, supported by experimental data.

## **Composition of Bacterial Lysates**

The immunogenic properties of bacterial lysates are intrinsically linked to their composition, which varies in terms of bacterial strains and the method of lysis.



Product	Bacterial Strains	Lysis Method
Buccalin®	Streptococcus pneumoniae (Types I, II, III), Streptococcus agalactiae, Staphylococcus aureus, Haemophilus influenzae[4][5]	Heat inactivation
Polyvalent Mechanical Bacterial Lysate (PMBL) (e.g., Ismigen®)	Staphylococcus aureus, Streptococcus pyogenes, Streptococcus (viridans) oralis, Klebsiella pneumoniae, Klebsiella ozaenae, Haemophilus influenzae Serotype B, Neisseria catarrhalis, Streptococcus pneumoniae (Types 1, 2, 3, 5, 8, 4, 6, 19, 9, 7, 12, 10A, 11A, 15A, 14, 23, 22)	Mechanical Lysis
OM-85 (Broncho-Vaxom®)	Lysates from 8 bacterial species: Haemophilus influenzae, Streptococcus pneumoniae, Klebsiella pneumoniae ssp. pneumoniae and ssp. ozaenae, Staphylococcus aureus, Streptococcus pyogenes and sanguinis (viridans), Moraxella catarrhalis	Chemical (Alkaline) Lysis
Ribomunyl®	Ribosomal fractions from Klebsiella pneumoniae, Streptococcus pneumoniae, Streptococcus pyogenes, Haemophilus influenzae, and a membrane fraction of K. pneumoniae	Not explicitly detailed, involves extraction of ribosomal and membrane fractions.



#### **Mechanism of Immune Stimulation**

Bacterial lysates primarily exert their immunostimulatory effects through the activation of the innate immune system, which in turn orchestrates an adaptive immune response. The core of this mechanism involves the recognition of pathogen-associated molecular patterns (PAMPs) by Toll-like receptors (TLRs) on immune cells.

Bacterial lysates engage TLR2 and TLR4 on antigen-presenting cells (APCs) like dendritic cells (DCs) and macrophages. This interaction triggers a downstream signaling cascade, leading to the activation of transcription factors such as NF- $\kappa$ B. Activated DCs mature and migrate to lymph nodes, where they present bacterial antigens to T lymphocytes. This leads to the differentiation of T helper (Th) cells, which subsequently activate B cells to proliferate and differentiate into plasma cells. These plasma cells produce specific antibodies, particularly secretory IgA (sIgA) at mucosal surfaces, providing a first line of defense against respiratory pathogens. The stimulation of the immune system by bacterial lysates also results in the production of various cytokines, including IL-1, IL-6, TNF- $\alpha$ , and IFN- $\gamma$ , which further modulate the immune response.



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**Caption:** Signaling pathway of bacterial lysates. (Within 100 characters)

## **Clinical Efficacy: A Comparative Overview**

Direct head-to-head clinical trials comparing **Buccalin** with other bacterial lysates are limited. The following table summarizes the clinical efficacy of each product based on placebocontrolled studies.



Product	Study Population	Primary Outcome	Key Findings	Reference
Buccalin®	Adults with recurrent lower respiratory tract infections (RLRTIs)	Reduction in the number of infection episodes over 12 months.	A multicenter, randomized, double-blind, placebo-controlled study showed a significant reduction in the number of days with infectious episodes. In a retrospective study of elderly COPD patients, Buccalin® treatment was associated with a 61.5% reduction in exacerbations.	
Polyvalent Mechanical Bacterial Lysate (PMBL)	Adults and children with recurrent respiratory infections	Prevention of exacerbations or acute respiratory tract infections.	A meta-analysis of 15 RCTs (2557 patients) showed a significant reduction in infections vs. placebo (RR -0.513). The number needed to treat (NNT) was 1.15.	
OM-85 (Broncho- Vaxom®)	Children with recurrent	Reduction in the frequency of	A meta-analysis of 53 RCTs (4851 pediatric	-



	respiratory tract	respiratory	patients)
	infections	infections.	demonstrated a
			significant
			reduction in the
			frequency of
			respiratory
			infections
			compared to the
			control group. A
			real-world
			evidence study in
			adults with
			allergic asthma
			showed a 60%
			reduction in
			respiratory tract
			infections.
			A multicenter,
			double-blind,
			placebo-
			controlled study
			(327 patients)
		Cumulative	showed a one-
	Adults with	number of	third fewer
Ribomunyl®	recurrent	recurrences of	infections in the
	infectious rhinitis	infectious rhinitis	Ribomunyl®
		over 6 months.	group compared
			to placebo.
			There was a
			38.5% reduction
			in antibiotic
			courses.

## **Experimental Protocols**



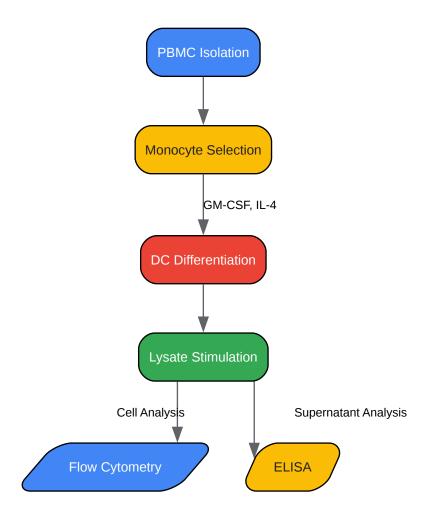
The evaluation of the immunomodulatory effects of bacterial lysates involves a variety of in vitro and ex vivo assays. Below are detailed methodologies for key experiments.

#### **Dendritic Cell (DC) Maturation and Activation Assay**

This assay assesses the ability of bacterial lysates to induce the maturation and activation of DCs, which are pivotal for initiating an adaptive immune response.

- Cell Culture: Monocyte-derived DCs (mo-DCs) are generated from peripheral blood mononuclear cells (PBMCs) isolated from healthy donors. Monocytes are cultured in the presence of GM-CSF and IL-4 for 5-7 days to differentiate into immature DCs.
- Stimulation: Immature mo-DCs are stimulated with different concentrations of the bacterial lysate (e.g., **Buccalin**, PMBL, OM-85) or a positive control (e.g., LPS) for 24-48 hours.
- Flow Cytometry Analysis: The expression of DC maturation markers (CD80, CD83, CD86, HLA-DR) and activation markers is quantified by multicolor flow cytometry.
- Cytokine Measurement: The concentration of cytokines (e.g., IL-6, IL-12, TNF- $\alpha$ ) in the cell culture supernatants is measured by ELISA.





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Caption: Workflow for Dendritic Cell Activation Assay. (Within 100 characters)

#### Measurement of Salivary Secretory IgA (slgA)

This assay quantifies the level of sIgA in saliva, a key indicator of mucosal immunity.

- Sample Collection: Unstimulated whole saliva samples are collected from subjects before and after a course of treatment with the bacterial lysate.
- Sample Processing: Saliva samples are centrifuged to remove debris and stored at -80°C until analysis.
- ELISA Protocol: A sandwich ELISA is typically used.
  - Microtiter plates are coated with a capture antibody specific for human IgA.



- After blocking non-specific binding sites, saliva samples and standards are added to the wells.
- A detection antibody conjugated to an enzyme (e.g., HRP) is added.
- A substrate is added, and the resulting colorimetric change is measured using a microplate reader.
- The concentration of slgA is determined by comparison to a standard curve.

#### **T-Cell Subset Analysis by Flow Cytometry**

This method is used to identify and quantify different T-cell populations in peripheral blood, providing insights into the adaptive immune response.

- Sample Preparation: PBMCs are isolated from whole blood using density gradient centrifugation.
- Antibody Staining: Cells are stained with a panel of fluorescently labeled monoclonal antibodies specific for T-cell surface markers (e.g., CD3, CD4, CD8) and markers for naive, memory, and regulatory T-cell subsets (e.g., CD45RA, CCR7, CD25, FOXP3).
- Flow Cytometry Acquisition: Stained cells are acquired on a multicolor flow cytometer.
- Data Analysis: The data is analyzed using specialized software to gate on specific cell populations and determine their frequencies and absolute numbers.

#### Conclusion

**Buccalin** and other bacterial lysates represent a valuable therapeutic strategy for the prevention of recurrent respiratory tract infections. Their efficacy is rooted in their ability to broadly stimulate both innate and adaptive immunity, primarily through the activation of TLR signaling pathways. While the specific bacterial compositions and lysis methods differ between products, the overall immunological mechanism appears conserved. The available clinical data, predominantly from placebo-controlled trials, supports the efficacy of these agents in reducing the frequency and severity of RRTIs. For drug development professionals, the future of bacterial lysate research may lie in head-to-head comparative trials to delineate the relative



efficacy of different formulations and in the further elucidation of their precise molecular mechanisms to enable the development of more targeted and potent immunomodulatory therapies.

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